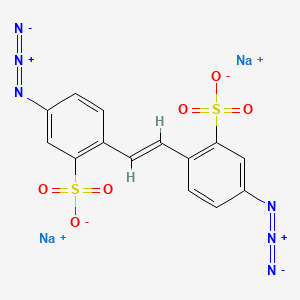
Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-azido-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-azido-, disodium salt is a useful research compound. Its molecular formula is C14H8N6Na2O6S2 and its molecular weight is 466.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-azido-, disodium salt (CAS No. 2718-90-3), is a synthetic compound known for its unique structural properties and biological applications. This compound belongs to the class of stilbene derivatives and exhibits potential as a photosensitizer and in various biochemical applications.
- Molecular Formula : C14H10N6O6S2·2Na
- Molecular Weight : 466.36 g/mol
- Appearance : White fine powder
- Solubility : Soluble in water; specific solubility data indicates approximately 59.14 g/L at 20°C.
Biological Activity Overview
The biological activity of benzenesulfonic acid derivatives, particularly those with azido groups, has been the subject of research due to their potential applications in photochemistry and biochemistry. The azido group can facilitate various reactions, including click chemistry, making these compounds valuable in medicinal chemistry and material science.
- Photosensitization : The compound can absorb light and generate reactive oxygen species (ROS), which can induce cellular damage or apoptosis in targeted cells.
- Bioconjugation : The azido groups allow for specific labeling or modification of biomolecules through click chemistry, enhancing the targeting capabilities in drug delivery systems.
Case Studies
-
Photodynamic Therapy (PDT) :
- A study demonstrated that benzenesulfonic acid derivatives with azido groups showed significant efficacy as photosensitizers in PDT for cancer treatment. The generation of singlet oxygen was confirmed through spectroscopic methods, indicating potential for selective tumor destruction while minimizing damage to surrounding healthy tissues .
- Bioconjugation Applications :
- Toxicological Assessments :
Data Tables
| Property | Value |
|---|---|
| Melting Point | N/A |
| Boiling Point | N/A |
| ACD/LogP | 2.88 |
| ACD/LogD (pH 7.4) | -1.62 |
| Polar Surface Area | 150.22 Å |
| Number of H bond acceptors | 12 |
| Number of H bond donors | 2 |
Propriétés
Formule moléculaire |
C14H8N6Na2O6S2 |
|---|---|
Poids moléculaire |
466.4 g/mol |
Nom IUPAC |
disodium;5-azido-2-[(E)-2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate |
InChI |
InChI=1S/C14H10N6O6S2.2Na/c15-19-17-11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(18-20-16)8-14(10)28(24,25)26;;/h1-8H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2/b2-1+;; |
Clé InChI |
HYYYTIDWAIQGHI-SEPHDYHBSA-L |
SMILES isomérique |
C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















